2',4'-Dibromo-3'-fluorophenacyl bromide
Overview
Description
2’,4’-Dibromo-3’-fluorophenacyl bromide is an organic compound with the molecular formula C8H5Br2FO. It is a derivative of acetophenone, characterized by the presence of bromine and fluorine atoms on the aromatic ring. This compound is known for its applications in various chemical reactions and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2’,4’-Dibromo-3’-fluorophenacyl bromide can be synthesized through the bromination of 3’-fluoroacetophenone. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of 2’,4’-Dibromo-3’-fluorophenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dibromo-3’-fluorophenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Condensation Reactions: It can react with aldehydes in the presence of catalysts like tin(II) chloride (SnCl2) or samarium(III) iodide (SmI3) to form α,β-unsaturated ketones.
Esterification: The compound can be used in the esterification of carboxylic acids.
Common Reagents and Conditions
Bromine (Br2): Used for bromination reactions.
Iron (Fe) or Aluminum Bromide (AlBr3): Catalysts for bromination.
Tin(II) Chloride (SnCl2) or Samarium(III) Iodide (SmI3): Catalysts for condensation reactions.
Major Products
Substituted Derivatives: Products formed by substitution of bromine atoms.
α,β-Unsaturated Ketones: Products formed through condensation reactions.
Scientific Research Applications
2’,4’-Dibromo-3’-fluorophenacyl bromide is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Applied in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,4’-Dibromo-3’-fluorophenacyl bromide involves its reactivity towards nucleophiles due to the presence of electron-withdrawing bromine and fluorine atoms. These atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4’-fluoroacetophenone: Similar structure but with only one bromine atom.
3-Bromo-4-fluorophenacyl bromide: Another derivative with a different bromination pattern.
Uniqueness
2’,4’-Dibromo-3’-fluorophenacyl bromide is unique due to the presence of two bromine atoms and one fluorine atom, which impart distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and research applications .
Properties
IUPAC Name |
2-bromo-1-(2,4-dibromo-3-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br3FO/c9-3-6(13)4-1-2-5(10)8(12)7(4)11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQWZJCONSLCLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CBr)Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br3FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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